4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl
Description
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-(2,4,5-trichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXRFGDJHIVRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166371 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158076-68-7 | |
| Record name | 4-Hydroxy-2,2′,3,4′,5,5′,6-heptachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158076-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-CB187) is a hydroxylated derivative of the polychlorinated biphenyl (PCB) 2,2',3,4',5,5',6-heptachlorobiphenyl. This compound has garnered attention due to its potential biological activities and environmental implications. Its structure includes seven chlorine atoms and one hydroxyl group attached to a biphenyl framework, which significantly influences its reactivity and biological interactions.
- Molecular Formula : C₁₂H₃Cl₇O
- Molecular Weight : 411.3 g/mol
- CAS Number : 158076-68-7
Biological Activity Overview
Research indicates that 4-OH-CB187 exhibits various biological activities that can impact both human health and ecosystems. The compound's structural similarity to natural hormones allows it to interact with endocrine systems, potentially disrupting hormonal functions.
The biological activity of 4-OH-CB187 can be attributed to several mechanisms:
- Endocrine Disruption : It can bind to estrogen receptors, mimicking estrogenic effects which may lead to reproductive dysfunction and other hormonal imbalances .
- Cytotoxic Effects : Studies have shown that it can induce oxidative stress in biological systems, leading to cellular damage .
- Gene Regulation : The compound may alter the transcription of genes involved in metabolic processes by interacting with the aryl hydrocarbon receptor (AhR), similar to other PCBs .
Toxicity Profile
4-OH-CB187's toxicity profile suggests significant health risks:
- Acute Toxicity : It is harmful if ingested and may cause severe irritation upon contact with skin or eyes .
- Chronic Effects : Long-term exposure has been associated with carcinogenic effects and developmental disorders .
Case Studies
Several studies have investigated the biological effects of 4-OH-CB187:
Study 1: Endocrine Disruption in Mice
A study demonstrated that exposure to 4-OH-CB187 resulted in decreased serum thyroxine levels in mice. This effect was linked to increased accumulation of thyroxine in the liver, indicating potential thyroid disruption mechanisms .
Study 2: Neuronal Development Impairment
Research has shown that hydroxy-PCB congeners, including 4-OH-CB187, disrupt neuronal development in cerebellar Purkinje cells. This raises concerns about their role in developmental brain disorders .
Study 3: Pharmacokinetics in Animal Models
In a pharmacokinetic study involving rats and guinea pigs, 4-OH-CB187 was identified as the most abundant hydroxylated PCB metabolite. The study highlighted its retention in blood and implications for bioaccumulation in food chains .
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and unique features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2',3,4',5,5',6-Heptachlorobiphenyl | C₁₂H₃Cl₇ | Lacks hydroxyl group; more hydrophobic |
| 3-Hydroxy-2,2',3,4',5,6-Heptachlorobiphenyl | C₁₂H₃Cl₆O | Different hydroxyl position; altered biological activity |
| 4-Hydroxy-2,2',3,3',4',5'-Heptachlorobiphenyl | C₁₂H₃Cl₇O | Similar structure; different chlorination pattern |
Environmental Impact
As a persistent organic pollutant (POP), 4-OH-CB187 can bioaccumulate in ecosystems. Its stability allows it to travel long distances through environmental compartments such as soil and water. Monitoring its levels is crucial for assessing environmental risks associated with PCBs.
Scientific Research Applications
Endocrine Disruption Studies
Thyroid Hormone Modulation
Research has demonstrated that 4-OH-CB187 can significantly affect thyroid hormone levels in mammals. A study conducted on C57BL/6 and DBA/2 mice revealed that administration of 4-OH-CB187 (1.0 mg/kg) led to a decrease in serum thyroxine (T4) levels. This effect was attributed to increased accumulation of T4 in the liver without altering the activity of T4-UDP-glucuronosyltransferases . The findings suggest that 4-OH-CB187 may interfere with thyroid hormone transport and metabolism, highlighting its relevance in studies of endocrine disruption.
Environmental Toxicology
Bioaccumulation Studies
The compound is often used in environmental toxicology to understand the bioaccumulation of PCBs in wildlife and humans. Its detection in serum samples from various species indicates its persistence and potential for biomagnification within ecosystems. The study of 4-OH-CB187 provides insights into the long-term effects of PCB exposure on wildlife health and ecosystem stability .
Chemical Analysis and Reference Standards
Analytical Chemistry Applications
4-OH-CB187 serves as a reference standard in analytical chemistry for the quantification of PCB metabolites in environmental samples. It is included in various certified reference materials to ensure accuracy in laboratory analyses related to environmental monitoring and regulatory compliance. For instance, it is available as a stable isotope-labeled compound for use in mass spectrometry .
Pharmacological Research
Investigating Toxicological Effects
The compound is utilized in pharmacological research to assess its toxicological effects on mammalian systems. Studies have shown that exposure to 4-OH-CB187 can lead to alterations in metabolic processes and hormonal balances, which are critical for understanding the health risks associated with PCB exposure .
Case Studies
Chemical Reactions Analysis
Oxidative Reactions
The hydroxyl group at the 4-position makes this compound susceptible to further oxidation. Studies on structurally similar hydroxylated PCBs indicate potential oxidation pathways:
- Quinone Formation : Under oxidative conditions (e.g., exposure to cytochrome P450 enzymes or chemical oxidants like H₂O₂), the phenolic group may oxidize to form a quinone intermediate .
- Electrophilic Substitution : The electron-withdrawing chlorine atoms direct further oxidation to the less substituted aromatic ring, though steric hindrance from adjacent chlorines limits reactivity .
Table 1: Oxidative Pathways of 4-Hydroxy-2,2',3,4',5,5',6-Heptachlorobiphenyl
| Reaction Type | Conditions | Products | Biological Relevance |
|---|---|---|---|
| Quinone formation | CYP450 enzymes, H₂O₂ | Ortho-quinone derivatives | Increased oxidative stress |
| Hydroxylation | UV light, hydroxyl radicals | Polyhydroxylated metabolites | Enhanced solubility |
Conjugation Reactions
Phase II metabolism facilitates detoxification through conjugation:
- Glucuronidation : The hydroxyl group undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming water-soluble glucuronides excreted in bile or urine .
- Sulfation : Sulfotransferases (SULTs) catalyze sulfate conjugation, though steric hindrance from chlorine atoms may reduce efficiency compared to less chlorinated PCBs .
Key Findings :
- Conjugation rates are lower than those of lower-chlorinated hydroxylated PCBs due to steric effects.
- Species-specific differences in UGT/SULT activity influence metabolite profiles .
Reductive Dechlorination
Anaerobic microbial degradation can lead to reductive dechlorination, though the high chlorine substitution (seven atoms) and hydroxyl group complicate this process:
- Preferential Chlorine Removal : Meta- and para-chlorines are more susceptible to microbial reductive dechlorination than ortho-chlorines.
- End Products : Less chlorinated biphenyls (e.g., tri- or tetrachlorobiphenyls) and hydroxylated derivatives.
Table 2: Dechlorination Patterns in Anaerobic Environments
| Initial Chlorines | Microbial Consortia | Major Products | Half-Life (Est.) |
|---|---|---|---|
| 7 | Dehalococcoides spp. | 2,2',3,4',5,6-Hexachlorobiphenyl | >6 months |
Photodegradation
UV irradiation induces photolytic breakdown:
- Cleavage of C–Cl Bonds : UV-B/C light promotes homolytic cleavage, generating aryl radicals that react with water or oxygen to form hydroxylated or oxygenated products .
- Major Products : 2,2',3,4',5,6-Hexachlorobiphenyl and chlorinated dibenzofurans (via intramolecular cyclization) .
Experimental Data :
- Quantum yield for photodegradation in aqueous solution: Φ = 0.012 ± 0.003 .
- Half-life under sunlight: ~14 days (latitude-dependent) .
Interactions with Biological Macromolecules
The compound’s structure allows specific interactions:
- Thyroid Hormone Disruption : Competes with thyroxine (T4) for binding to transthyretin (TTR), disrupting hormone transport.
- Receptor Binding : Binds to estrogen-related receptor γ (ERRγ) with an IC₅₀ of 1.2 μM, altering gene expression linked to metabolism.
Stability and Persistence
The combination of chlorine substituents and hydroxyl group confers mixed stability:
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected OH-PCBs
*Estimated based on chlorine count.
Metabolic Pathways and Bioaccumulation
4-OH-CB187 is primarily formed via cytochrome P450-mediated hydroxylation of CB187 in mammals. Unlike CB183 (a heptachlorobiphenyl with different chlorine positions), CB187 is a confirmed precursor to 4-OH-CB187 in rats and guinea pigs . In contrast, 4-OH-CB146 is derived from CB146 (2,2',3,4',5,5'-hexachlorobiphenyl), highlighting congener-specific metabolic pathways .
Bioaccumulation :
- 4-OH-CB187 is the most abundant OH-PCB in human serum, with median concentrations ranging up to 1,800 ng/g lipid weight in exposed populations .
- 4-OH-CB146 follows closely but is less prevalent, suggesting differences in persistence or metabolic rates .
- The ΣOH-PCB/ΣPCB ratio in humans averages 10%, indicating that hydroxylation is a minor but consistent detoxification pathway across congeners .
Endocrine-Disrupting Activity
OH-PCBs exhibit varying potencies in disrupting thyroid hormone homeostasis and estrogen signaling:
- Thyroid Hormone Disruption :
- Estrogenic Activity :
Table 2: Comparative Endocrine Activities
| Compound | Thyroid Disruption (T4 Reduction) | Estrogenic Activity | Aequorin Bioluminescence Inhibition | |
|---|---|---|---|---|
| 4-OH-CB187 | High | Low | High | |
| 4-OH-CB146 | Moderate | None reported | Moderate | |
| 4-OH-PCB107 | Low | Moderate | Low |
Environmental and Analytical Considerations
- Environmental Presence :
- Analytical Standards :
- Both 4-OH-CB187 and 4-OH-CB146 are prioritized in environmental monitoring, with stable isotope-labeled standards (e.g., 13C12-4-OH-CB187) developed for precise quantification .
Preparation Methods
Chlorination Strategies for Biphenyl Derivatives
The synthesis of highly chlorinated biphenyls like 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl typically begins with biphenyl derivatives subjected to stepwise electrophilic aromatic substitution. Chlorination is achieved using Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) in the presence of chlorine gas or sulfuryl chloride (SO₂Cl₂). Regioselectivity is influenced by steric and electronic factors, with meta and para positions favored in heavily substituted rings.
For example, introducing chlorine atoms at the 2,3,5,6-positions of one phenyl ring and 2',4',5'-positions of the other requires sequential chlorination under controlled temperatures (40–60°C). The hydroxyl group at position 4 is introduced via diazotization followed by hydrolysis or direct oxidation of a methyl group, though these methods require precise stoichiometry to avoid over-oxidation.
Table 1: Hypothetical Chlorination Conditions for Key Intermediates
| Reaction Step | Reagents/Conditions | Target Positions | Yield (%) |
|---|---|---|---|
| Initial Chlorination | Cl₂, FeCl₃, 50°C | 2,3,5,6 (Ring A) | 65–70 |
| Secondary Chlorination | SO₂Cl₂, AlCl₃, 40°C | 2',4',5' (Ring B) | 55–60 |
| Hydroxylation | HNO₂, H₂O, 0–5°C | 4 (Ring A) | 30–40 |
Coupling Reactions and Directed Functionalization
Ullmann coupling and Suzuki-Miyaura cross-coupling are alternatives for constructing the biphenyl backbone with pre-chlorinated fragments. For instance, coupling 2,3,5,6-tetrachlorophenylboronic acid with 2,4,5-trichlorophenyl iodide under palladium catalysis can yield the heptachlorinated precursor, which is subsequently hydroxylated. Directed ortho-metalation using lithium diisopropylamide (LDA) enables selective functionalization but faces challenges in highly chlorinated systems due to reduced reactivity.
Metabolic and Microbial Pathways
Cytochrome P450-Mediated Hydroxylation
In vivo, PCBs undergo oxidative metabolism via cytochrome P450 enzymes (e.g., CYP2B6), forming hydroxylated metabolites. 4-Hydroxy-PCB 187 is postulated to arise from PCB 187 through para-hydroxylation, though this pathway is less common due to steric hindrance from adjacent chlorine atoms. Microbial degradation by Achromobacter and Pseudomonas species under aerobic conditions can also produce OH-PCBs, albeit at low yields (10–15%).
Biotransformation in Environmental Matrices
Sediment and soil studies reveal that OH-PCBs form via reductive dechlorination followed by oxidation. Anaerobic microbes sequentially remove chlorine atoms, after which aerobic bacteria introduce hydroxyl groups. This process is pH-dependent, with optimal activity observed at neutral to slightly alkaline conditions.
Analytical Validation of Synthesis
Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)
Post-synthesis analysis employs TD-GC/MS to verify purity and structural integrity. Per METHOD 8275A, samples are thermally desorbed at 340°C for 3 minutes, with analytes concentrated on a GC column (35°C initial temperature) and eluted via a 10°C/min ramp to 315°C. Split ratios (35:1 for low-concentration samples; 400:1 for high-concentration) ensure optimal sensitivity.
Table 2: Key TD-GC/MS Parameters for 4-Hydroxy-PCB 187
| Parameter | Value |
|---|---|
| Desorption Temperature | 340°C |
| GC Oven Program | 35°C to 315°C at 10°C/min |
| Split Ratio | 35:1 (low conc.), 400:1 (high conc.) |
| Detection Limit | 0.1 µg/g (soil matrices) |
Challenges in Quantification
Matrix interference from co-eluting chlorinated compounds necessitates rigorous cleanup. METHOD 8275A recommends sieving samples through 60-mesh screens and using internal standards (e.g., ¹³C-labeled PCB 187) to correct for recovery losses. Cross-contamination is mitigated via muffle furnace treatment (800°C for 15 minutes) of crucibles.
Industrial-Scale Production Considerations
Q & A
Q. Critical Parameters
How do researchers resolve contradictions in interspecies metabolite profiles?
Advanced Research Focus
Discrepancies arise from species-specific CYP activity and hydroxylation patterns. To reconcile
Conduct in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) models.
Compare metabolite ratios in urine/plasma from exposed rodents versus human hepatocyte cultures.
Use -labeled tracers to track metabolite distribution in multi-compartment systems .
What role does hydroxylation position play in 4OH-PCB187 toxicity?
Advanced Research Focus
The 4-hydroxy group enhances binding to thyroid hormone transporters (e.g., transthyretin) and nuclear receptors (e.g., ERα). Computational docking studies reveal that para-hydroxylation increases binding affinity by 3-fold compared to meta-substituted analogs. Validate with competitive binding assays using -labeled thyroxine and recombinant receptor proteins .
How is 4OH-PCB187 standardized in analytical workflows?
Basic Research Focus
Certified reference materials (CRMs) are essential for calibration:
Q. Best Practices
- Store standards at –20°C in amber vials to prevent photodegradation.
- Perform triplicate injections with blank subtraction to minimize matrix effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
